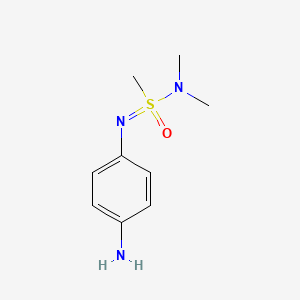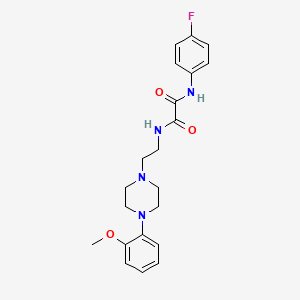
N1-(4-fluorophenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(4-fluorophenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also includes methoxyphenyl and fluorophenyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing piperazine derivatives involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
1. PET Tracers for Serotonin 5-HT(1A) Receptors
- Radioligand Development : N1-(4-fluorophenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide analogs have been developed as radioligands for positron emission tomography (PET) imaging. These compounds are designed to selectively bind to serotonin 5-HT(1A) receptors, making them useful in the study of neuropsychiatric disorders (García et al., 2014).
2. Neuroimaging in Neuropsychiatric Disorders
- Serotonin Receptor Imaging in Alzheimer's Disease : This compound, as a PET imaging probe, has been applied to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. It has shown significant decreases in receptor densities in key brain regions associated with Alzheimer's, correlating with clinical symptoms and other neuropathological measures (Kepe et al., 2006).
3. Advancements in PET Imaging Techniques
- Comparative Studies with Other Radioligands : Research comparing this compound to other radioligands, like 18F-FCWAY, has been conducted. These studies assess the efficiency, brain uptake, and suitability of various radioligands for imaging 5-HT(1A) receptors in human subjects (Choi et al., 2015).
4. Application in Other Neurological Studies
- Orexin-1 Receptor Mechanisms : The compound has been used in studies exploring the role of Orexin-1 receptor mechanisms in compulsive food consumption and binge eating, demonstrating its potential application beyond traditional neurotransmitter systems (Piccoli et al., 2012).
5. Synthesis and Characterization Studies
- Synthesis and Anti-Inflammatory Activity : Studies have been conducted on the synthesis of this compound derivatives, evaluating their potential as anti-inflammatory agents and COX2 inhibitors (Srinivas et al., 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to exhibit high affinity for the histamine h1 receptor .
Mode of Action
Similar compounds have been found to interact with their targets through a variety of mechanisms, including oxidative addition and transmetalation .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in the synthesis of piperazine derivatives .
Pharmacokinetics
Result of Action
Similar compounds have been found to exhibit a wide range of biological and pharmaceutical activity .
Action Environment
Similar compounds have been found to exhibit stability under a variety of conditions.
Orientations Futures
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3/c1-29-19-5-3-2-4-18(19)26-14-12-25(13-15-26)11-10-23-20(27)21(28)24-17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFULMRZMWFGDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2944835.png)
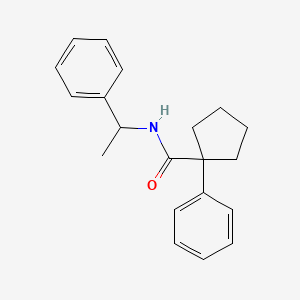
![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2944838.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B2944839.png)
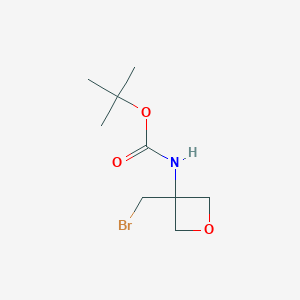
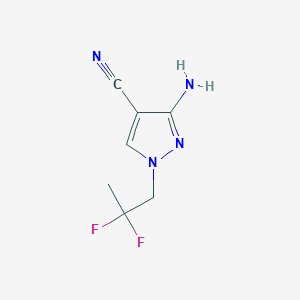

![ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B2944845.png)




